REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=O>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:16]([C:15]3[CH:19]=[CH:20][CH:21]=[C:13]([Cl:12])[CH:14]=3)[O:8][C:7](=[O:9])[C:6]=2[CH:10]=1
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Name
|
|
Quantity
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11.3 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C(C(=O)O)=C1)N
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Name
|
|
Quantity
|
13.1 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)Cl)C=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
When the reaction conditions of Example 1
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Name
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|
Type
|
product
|
Smiles
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CC=1C=CC2=C(C(OC(=N2)C2=CC(=CC=C2)Cl)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |